E7090 succinate

Description

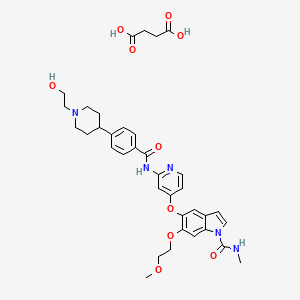

The exact mass of the compound Unii-yrz52NF9Y4 is 705.30099259 g/mol and the complexity rating of the compound is 973. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

butanedioic acid;5-[2-[[4-[1-(2-hydroxyethyl)piperidin-4-yl]benzoyl]amino]pyridin-4-yl]oxy-6-(2-methoxyethoxy)-N-methylindole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N5O6.C4H6O4/c1-33-32(40)37-14-10-25-19-29(28(21-27(25)37)42-18-17-41-2)43-26-7-11-34-30(20-26)35-31(39)24-5-3-22(4-6-24)23-8-12-36(13-9-23)15-16-38;5-3(6)1-2-4(7)8/h3-7,10-11,14,19-21,23,38H,8-9,12-13,15-18H2,1-2H3,(H,33,40)(H,34,35,39);1-2H2,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFIYSXIMACKCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1C=CC2=CC(=C(C=C21)OCCOC)OC3=CC(=NC=C3)NC(=O)C4=CC=C(C=C4)C5CCN(CC5)CCO.C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H43N5O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

705.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1879965-80-6 | |

| Record name | Tasurgratinib succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1879965806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TASURGRATINIB SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRZ52NF9Y4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tasurgratinib: A Technical Overview of its Discovery and Clinical Development

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Tasurgratinib (formerly E7090) is a potent and selective, orally available inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3. Discovered and developed by Eisai Co., Ltd., it represents a significant advancement in the targeted therapy of cancers harboring FGFR gene alterations. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of tasurgratinib, with a focus on its mechanism of action, key experimental data, and the methodologies employed in its characterization.

Introduction: The Discovery of a Novel FGFR Inhibitor

Tasurgratinib was discovered by Eisai's Tsukuba Research Laboratories as part of a dedicated effort to identify novel kinase inhibitors for oncology.[1] It is a small molecule tyrosine kinase inhibitor that uniquely lacks the dimethoxyphenyl moiety common to many other FGFR inhibitors.[1] A key distinguishing feature of tasurgratinib is its "Type V" binding mode to the ATP-binding site of FGFRs.[1] This mode of interaction is characterized by rapid and potent binding, contributing to its high selectivity and antitumor effects.[1]

Mechanism of Action: Selective Inhibition of the FGFR Signaling Pathway

The fibroblast growth factor (FGF)/FGFR signaling pathway plays a critical role in cell proliferation, survival, migration, and angiogenesis.[1] Genetic aberrations in FGFR genes, such as fusions, rearrangements, and amplifications, can lead to constitutive activation of this pathway, driving tumorigenesis in various cancers.[1] Tasurgratinib exerts its therapeutic effect by selectively inhibiting the kinase activity of FGFR1, FGFR2, and FGFR3, thereby blocking downstream signaling and inhibiting the growth of FGFR-dependent tumors.[1]

Signaling Pathway Diagram

Caption: FGFR Signaling Pathway Inhibition by Tasurgratinib.

Preclinical Development

The preclinical evaluation of tasurgratinib involved a comprehensive assessment of its in vitro activity, binding kinetics, and in vivo efficacy in various cancer models.

In Vitro Kinase and Cell-Based Assays

Tasurgratinib demonstrated potent and selective inhibitory activity against FGFR1, 2, and 3.

Table 1: In Vitro Inhibitory Activity of Tasurgratinib

| Target | Assay Type | IC50 (nM) |

| FGFR1 | Kinase Assay | 0.71 |

| FGFR2 | Kinase Assay | 0.50 |

| FGFR3 | Kinase Assay | 1.2 |

| FGFR4 | Kinase Assay | 120 |

| FGFR3 (K650E) | Kinase Assay | 3.1 |

| FGFR3 (K650M) | Kinase Assay | 16 |

| SNU-16 (FGFR phosphorylation) | Cell-based | 1.2 |

| SNU-16 (cell proliferation) | Cell-based | 5.7 |

Data sourced from Probechem Biochemicals.[2]

Furthermore, tasurgratinib showed potent anti-proliferative activity in NIH/3T3 cells engineered to express various FGFR2 fusion proteins commonly found in cholangiocarcinoma (CCA).

Table 2: Anti-proliferative Activity of Tasurgratinib in FGFR2-Fusion Expressing Cells

| Cell Line (FGFR2 Fusion) | IC50 (nM) |

| NIH/3T3 (FGFR2-AHCYL1) | 0.78 |

| NIH/3T3 (FGFR2-BICC1 type1) | 2.4 |

| NIH/3T3 (FGFR2-BICC1 type2) | 16 |

| NIH/3T3 (FGFR2-TXLNA) | 2.3 |

| NIH/3T3 (FGFR2-KCTD1) | 2.1 |

Data sourced from Anticancer Research.[3]

NIH/3T3 cells expressing different FGFR2-fusion genes were suspended in a 0.33% agar-medium solution and plated over a 0.66% agar-medium base layer in 384-well plates.[4] Tasurgratinib was added at various concentrations, and the plates were incubated for 14 days at 37°C in a 5% CO2 atmosphere.[4] Colony formation was then assessed to determine the IC50 values.[4]

Binding Kinetics

Cell-free and cell-based assays confirmed the unique Type V binding kinetics of tasurgratinib to FGFR2, characterized by a fast association rate (kon) and a slow dissociation rate (koff).

Table 3: Binding Kinetics of Tasurgratinib to FGFR2

| Parameter | Value |

| kon (s-1 M-1) | 5.14 x 104 |

| koff (s-1) | 4.99 x 10-4 |

| Kd (nmol/L) | 9.71 |

Data sourced from Anticancer Research.[3]

The binding affinities and kinetic rate constants of the interaction between tasurgratinib and FGFR2 were determined using a reporter probe displacement assay.[4] FGFR2 was pre-incubated with a reporter probe, and the displacement of the probe by tasurgratinib was monitored over time to calculate the association and dissociation rate constants.[4]

In Vivo Antitumor Activity

Tasurgratinib demonstrated significant antitumor activity in various xenograft models, including those for gastric cancer, cholangiocarcinoma, and breast cancer.

In a mouse xenograft model using the SNU-16 human gastric cancer cell line, which overexpresses FGFR2, tasurgratinib administration led to the inhibition of FGFR signaling and antitumor activity.[2]

SNU-16 cells are subcutaneously injected into the hind leg of immunocompromised mice (e.g., athymic BALB/c or NOD/SCID).[1] Once tumors reach a specified volume (e.g., 100-140 mm³), the mice are randomized into treatment and control groups.[1] Tasurgratinib or vehicle is then administered, and tumor volume and body weight are monitored regularly.[1]

Tasurgratinib showed antitumor activity in a cholangiocarcinoma PDX model harboring an FGFR2-BICC1 gene fusion.[3]

In ER+/HER2- breast cancer PDX models, tasurgratinib, particularly in combination with endocrine therapies like fulvestrant, exhibited significant antitumor activity, suggesting its potential to overcome resistance to CDK4/6 inhibitors.[4]

Caption: Patient-Derived Xenograft (PDX) Workflow.

Clinical Development

The clinical development of tasurgratinib has progressed through Phase 1, 2, and ongoing studies, primarily focusing on solid tumors with FGFR alterations.

Phase 1 First-in-Human Study (NCT02275910)

This study evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of tasurgratinib in patients with advanced solid tumors. The dose-escalation part of the study determined the recommended Phase 2 dose to be 140 mg once daily.[5][6]

Table 4: Summary of Phase 1 Study (NCT02275910)

| Parameter | Details |

| Study Design | Open-label, dose-escalation (Part 1) and cohort expansion (Part 2) |

| Patient Population | Advanced solid tumors refractory to standard therapy |

| Dose Escalation | 1 mg to 180 mg once daily |

| Recommended Phase 2 Dose | 140 mg once daily |

| Key Findings | Manageable safety profile. Dose-dependent increases in Cmax and AUC up to 180 mg. Pharmacodynamic markers indicated sufficient FGFR pathway inhibition at ≥100 mg.[5] |

In Part 1, patients received escalating doses of tasurgratinib to determine the maximum tolerated dose.[7] In Part 2, cohorts of patients with specific FGFR alterations were treated at the recommended dose to further assess safety and preliminary efficacy.[6]

Phase 2 Study in Cholangiocarcinoma (NCT04238715)

This pivotal, single-arm, open-label Phase 2 study (Study 201) evaluated the efficacy and safety of tasurgratinib in patients with unresectable biliary tract cancer with FGFR2 gene fusion that had progressed after chemotherapy.[8][9][10] The positive results from this study led to the first approval of tasurgratinib in Japan.[10]

Table 5: Efficacy Results from Phase 2 Cholangiocarcinoma Study (NCT04238715)

| Endpoint | Result |

| Objective Response Rate (ORR) | 30.2% (95% CI: 19.2-43.0) |

| Disease Control Rate (DCR) | 79.4% (95% CI: 67.3-88.5) |

| Median Duration of Response (DoR) | 5.6 months (95% CI: 3.7-9.3) |

| Median Progression-Free Survival (PFS) | 5.4 months (95% CI: 3.7-5.6) |

| Median Overall Survival (OS) | 13.1 months (95% CI: 10.8-17.4) |

Data as of March 15, 2023.[8][9]

Table 6: Common Treatment-Related Adverse Events (TRAEs) in Phase 2 CCA Study (≥25%)

| Adverse Event | Incidence (%) |

| Hyperphosphatemia | 81.0 |

| Palmar-plantar erythrodysesthesia syndrome | 44.4 |

| Diarrhea | 36.5 |

| Aspartate aminotransferase increase | 31.7 |

| Alanine aminotransferase increase | 28.6 |

| Stomatitis | 25.4 |

Data from Eisai News Release.

Japanese and Chinese patients with surgically unresectable, advanced, or metastatic CCA with confirmed FGFR2 gene fusion (by FISH) who had received at least one prior gemcitabine-based chemotherapy regimen were enrolled.[8][9] Patients received oral tasurgratinib 140 mg daily in 28-day cycles.[8][9] The primary endpoint was ORR, assessed by an independent imaging review according to RECIST v1.1.[8][9]

Phase 1b Study in Breast Cancer (NCT04572295)

This ongoing Phase 1b study is evaluating tasurgratinib as a monotherapy and in combination with endocrine therapies (fulvestrant or exemestane) in patients with ER+, HER2- recurrent/metastatic breast cancer who have progressed after treatment with a CDK4/6 inhibitor.[11][12]

Table 7: Preliminary Efficacy in Phase 1b Breast Cancer Study (Tasurgratinib 105 mg + Fulvestrant)

| Endpoint | Result |

| Objective Response Rate (ORR) | 21.9% (95% CI: 9.3-40.0) |

| Disease Control Rate (DCR) | 75.0% (95% CI: 56.6-88.5) |

| Median Progression-Free Survival (PFS) | 5.4 months |

Data as of August 21, 2023.[12]

Phase 2 Basket Trial (FORTUNE Study - NCT04962867)

This is an investigator-initiated, single-arm, multicenter Phase 2 basket trial evaluating the efficacy and safety of tasurgratinib in patients with advanced solid tumors harboring various FGFR gene alterations.[13]

Conclusion

Tasurgratinib is a novel, selective FGFR1-3 inhibitor with a unique binding mechanism that has demonstrated significant antitumor activity in preclinical models and promising efficacy and a manageable safety profile in clinical trials. Its approval in Japan for FGFR2 fusion-positive biliary tract cancer marks a significant milestone, and ongoing studies in breast cancer and other solid tumors continue to explore its full therapeutic potential. The comprehensive data gathered to date strongly support the continued development of tasurgratinib as a valuable targeted therapy for patients with FGFR-driven malignancies.

References

- 1. SNU-16 Xenograft Model - Altogen Labs [altogenlabs.com]

- 2. eisaimedicalinformation.com [eisaimedicalinformation.com]

- 3. researchgate.net [researchgate.net]

- 4. Tasurgratinib (E7090) for cholangiocarcinoma with fibroblast growth factor receptor 2 fusions/rearrangements: a multicenter, open-label, Phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | A novel small molecule RK-019 inhibits FGFR2-amplification gastric cancer cell proliferation and induces apoptosis in vitro and in vivo [frontiersin.org]

- 8. ascopubs.org [ascopubs.org]

- 9. ascopubs.org [ascopubs.org]

- 10. eisaimedicalinformation.com [eisaimedicalinformation.com]

- 11. researchgate.net [researchgate.net]

- 12. Tasurgratinib (E7090) for cholangiocarcinoma with fibroblast growth factor receptor 2 fusions/rearrangements: a multicenter, open-label, Phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Study of E7090 as Monotherapy and in Combination With Other Anticancer Agents in Participants With Estrogen Receptor Positive (ER+) and Human Epidermal Growth Receptor 2 Negative (HER2-) Recurrent/Metastatic Breast Cancer [clin.larvol.com]

E7090 Succinate: A Technical Overview of a Pan-FGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

E7090, also known as tasurgratinib, is a potent and selective oral inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2][3] Aberrant FGFR signaling is a key driver in various cancers, making it a critical target for therapeutic intervention. This document provides a comprehensive technical overview of E7090 succinate, including its chemical structure, physicochemical properties, mechanism of action, and key preclinical data. Detailed experimental protocols and signaling pathway diagrams are presented to support further research and development efforts.

Chemical Structure and Properties

This compound is chemically described as 5-({2-[({4-[1-(2-Hydroxyethyl)piperidin-4-yl]phenyl}carbonyl)amino]pyridin-4-yl}oxy)-6-(2-methoxyethoxy)-N-methyl-1H-indole-1-carboxamide butanedioate (2:3).[1][2][4] The compound is a type V tyrosine kinase inhibitor, a class characterized by a unique binding kinetic profile.[2][5]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 5-((2-(4-(1-(2-hydroxyethyl)piperidin-4-yl)benzamido)pyridin-4-yl)oxy)-6-(2-methoxyethoxy)-N-methyl-1H-indole-1-carboxamide[6] |

| Synonyms | E-7090, Tasurgratinib[6] |

| CAS Number | 1622204-21-0[6][7] |

| Molecular Formula | C32H37N5O6[6][8] |

| Molecular Weight | 587.67 g/mol [6][8] |

| Canonical SMILES | CNC(=O)n1ccc2cc(c(cc21)OCCOC)Oc3ccnc(c3)NC(=O)c4ccc(cc4)C5CCN(CC5)CCO[9] |

| InChIKey | IBHOLSBDZMIPPT-UHFFFAOYSA-N[6][9] |

Physicochemical Properties

| Property | Value |

| AlogP | 4.47[8] |

| Polar Surface Area | 127.18 Ų[8] |

| #Rotatable Bonds | 10[8] |

| #H-Bond Acceptors | 11[8] |

| #H-Bond Donors | 3[8] |

| pKa (Basic) | 8.79[8] |

Mechanism of Action and Biological Activity

E7090 is a selective inhibitor of the tyrosine kinase activities of FGFR1, -2, and -3.[6] It functions by interfering with the binding of fibroblast growth factor (FGF) to its receptors, thereby inhibiting FGFR-mediated signaling.[10] This disruption leads to the inhibition of cell proliferation and induction of cell death in tumor cells that overexpress FGFR.[10]

Kinase Inhibitory Activity

E7090 demonstrates potent and selective inhibition of FGFR1, -2, and -3, with significantly less activity against FGFR4. This selectivity is crucial for minimizing off-target effects.

| Target Kinase | IC50 (nM) |

| FGFR1 | 0.71[3] |

| FGFR2 | 0.50[3] |

| FGFR3 | 1.2[3] |

| FGFR4 | 120[3] |

Cellular Activity

In preclinical studies, this compound has been shown to inhibit the proliferation of various human cancer cell lines that harbor FGFR gene alterations. For instance, in the SNU-16 human gastric cancer cell line, which has FGFR2 amplification, this compound inhibited FGFR phosphorylation with an IC50 value of 1.2 nmol/L and cell proliferation with an IC50 value of 5.7 nmol/L.[2][5]

Pharmacokinetics

Kinetic analyses reveal that E7090 has a binding profile intermediate between type I and type II inhibitors, classifying it as a type V inhibitor.[5] It exhibits a more rapid association with FGFR1 than the type II inhibitor ponatinib and a slower dissociation, with a longer residence time (19 minutes), compared to the type I inhibitor AZD4547 (7 minutes).[5][6] This unique kinetic profile may contribute to its sustained inhibitory activity.

Experimental Protocols

Cell-Free Kinase Inhibition Assay

The inhibitory activity of E7090 against various kinases was assessed using a cell-free kinase assay.

-

Procedure: E7090 was synthesized at Eisai Co., Ltd. For in vitro studies, it was prepared as a 20 mmol/L stock solution in DMSO and then diluted in the appropriate assay media. The specific protocols for the kinase inhibition assays are detailed in patent publications WO 2014129477 and WO 2016027781.[2]

Cell Proliferation Assay

The effect of E7090 on the proliferation of cancer cell lines was determined.

-

Cell Line: SNU-16 human gastric cancer cells.

-

Procedure: Cells were incubated with varying concentrations of this compound for 72 hours. Cell growth was measured using the Cell Counting Kit-8. IC50 values were subsequently calculated from the dose-response curves.[11][12]

Western Blot Analysis for FGFR Phosphorylation

The inhibition of FGFR phosphorylation in cellular models was evaluated by Western blotting.

-

Cell Line: SNU-16 cells.

-

Procedure: Cells were treated with this compound for 4 hours. Whole-cell lysates were then prepared and subjected to Western blot analysis using antibodies specific for phospho-FGFR (p-FGFR; Y653/654) and total FGFR2. Band intensities were quantified to determine the IC50 value for phosphorylation inhibition.[11][12]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the FGFR signaling pathway targeted by E7090 and a typical experimental workflow for its evaluation.

Caption: FGFR Signaling Pathway Inhibition by E7090.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Tasurgratinib | CAS 1622204-21-0 | Sun-shinechem [sun-shinechem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Compound: E-7090 (CHEMBL3686884) - ChEMBL [ebi.ac.uk]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. Facebook [cancer.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

E7090 Succinate: A Deep Dive into its Role as a Selective FGFR Signaling Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of E7090 succinate (Tasurgratinib), a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. E7090 has demonstrated significant antitumor activity in preclinical models and is under investigation in clinical trials for various solid tumors harboring FGFR alterations. This document details its mechanism of action, summarizes key quantitative data, provides outlines of experimental protocols, and visualizes the critical pathways and workflows.

Introduction to FGFR Signaling and its Role in Oncology

The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is a crucial regulator of a myriad of cellular processes, including proliferation, differentiation, migration, and survival.[1] Genetic aberrations in the FGFR genes, such as amplifications, fusions, and mutations, can lead to dysregulation of this pathway, promoting oncogenesis and tumor progression.[1][2] Consequently, FGFRs have emerged as promising therapeutic targets in oncology.

This compound is an orally available, small-molecule tyrosine kinase inhibitor that selectively targets FGFR1, FGFR2, and FGFR3.[3][4] Its high potency and selectivity offer a promising therapeutic window for treating cancers driven by aberrant FGFR signaling.

Mechanism of Action of this compound

E7090 exerts its antitumor effects by directly inhibiting the kinase activity of FGFRs. Upon binding to the ATP-binding pocket of the FGFR kinase domain, E7090 blocks the autophosphorylation of the receptor, thereby preventing the activation of downstream signaling cascades. Key downstream pathways inhibited by E7090 include the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[4][5]

The interaction of E7090 with FGFR1 has been characterized as having unique kinetics, with a residence time of 19 minutes, distinguishing it from other selective FGFR inhibitors.[4][5]

References

- 1. First‐in‐human phase I study of E7090, a novel selective fibroblast growth factor receptor inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | FGFR inhibitor | Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

Preclinical Profile of E7090 Succinate: A Selective FGFR Inhibitor in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

E7090 succinate, also known as tasurgratinib, is an orally available, potent, and selective small-molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2] Aberrant FGFR signaling, driven by gene amplifications, fusions, or mutations, is a key oncogenic driver in a variety of solid tumors.[3][4] E7090 is designed to target these specific genetic alterations, offering a promising therapeutic strategy for patients with FGFR-driven cancers.[5] This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo antitumor activity, and the experimental methodologies used in its evaluation.

Mechanism of Action

E7090 selectively inhibits the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3.[1] The inhibition of these receptors blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and migration.[4][6] E7090 exhibits a unique kinetic binding profile, classified as a Type V inhibitor, which is distinct from other known FGFR inhibitors.[4][7] This interaction leads to potent and sustained inhibition of FGFR signaling.

The primary signaling cascade affected by E7090 is the FGFR pathway. Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, creating docking sites for downstream signaling molecules. This leads to the activation of key pathways such as the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival. E7090 blocks the initial autophosphorylation of FGFR, thereby inhibiting the entire downstream signaling cascade.

Quantitative Data Summary

The preclinical activity of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Kinase Inhibitory Activity of E7090

| Kinase Target | IC50 (nmol/L) |

| FGFR1 | 0.71[1][7] |

| FGFR2 | 0.50[1][7] |

| FGFR3 | 1.2[1][7] |

| FGFR4 | 120[1][7] |

| FGFR3 (K650E mutant) | 3.1[7] |

| FGFR3 (K650M mutant) | 16[7] |

Table 2: In Vitro Antiproliferative Activity of E7090 in Cancer Cell Lines

| Cell Line | Cancer Type | FGFR Alteration | IC50 (nmol/L) |

| SNU-16 | Gastric Cancer | FGFR2 Amplification | 5.7[7][8] |

| AN3-CA | Endometrial Cancer | FGFR2 Mutation | 2.0 |

| MHH-CALL-4 | B-cell Leukemia | FGFR1 Fusion | 3.0 |

| RT-112 | Bladder Cancer | FGFR3 Fusion | 4.0 |

| PANC-1 | Pancreatic Cancer | None | >10,000 |

A selection of cell lines is presented. E7090 was tested on a panel of 39 human cancer cell lines, with 12 of the 13 most sensitive lines harboring an FGFR abnormality.[7]

Table 3: In Vivo Antitumor Efficacy of this compound in a SNU-16 Xenograft Model

| Treatment Group (once daily oral administration for 14 days) | Tumor Growth Inhibition (%) |

| Vehicle | - |

| This compound (6.25 mg/kg) | Significant inhibition |

| This compound (12.5 mg/kg) | Significant inhibition |

| This compound (25 mg/kg) | Significant inhibition |

| This compound (50 mg/kg) | Significant inhibition |

Statistical significance (P < 0.001 to P < 0.0001) was observed compared to the vehicle-treated group.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Kinase Inhibition Assay

The inhibitory activity of E7090 against a panel of 93 kinases, including wild-type and mutated FGFR family members, was assessed. The assays were performed using a radiometric or mobility shift assay format. Briefly, purified recombinant kinase domains were incubated with the substrate (e.g., a peptide or protein) and ATP in the presence of varying concentrations of E7090. The kinase activity was determined by measuring the incorporation of phosphate into the substrate. IC50 values were calculated from the dose-response curves.

Cell Proliferation Assay

The antiproliferative effects of E7090 were evaluated across a panel of human cancer cell lines. Cells were seeded in 96-well plates and treated with a range of E7090 concentrations for 72 hours.[9] Cell viability was assessed using a colorimetric assay, such as the Cell Counting Kit-8.[9] The IC50 values, representing the concentration of E7090 that inhibited cell growth by 50%, were determined from the resulting dose-response curves.[8]

Western Blot Analysis for FGFR Signaling

To confirm the mechanism of action at a cellular level, western blotting was used to assess the phosphorylation status of FGFR and its downstream signaling proteins. For example, SNU-16 cells were treated with various concentrations of this compound for 4 hours.[7][9] Whole-cell lysates were then prepared, and proteins were separated by SDS-PAGE and transferred to a membrane. The membranes were probed with primary antibodies specific for phospho-FGFR (p-FGFR; Y653/654), total FGFR2, and downstream signaling molecules like FRS2a, ERK1/2, and AKT.[7][8] Band intensities were quantified to determine the IC50 for the inhibition of FGFR phosphorylation.[7]

In Vivo Xenograft Studies

The in vivo antitumor activity of E7090 was evaluated in mouse xenograft models. For the SNU-16 model, nude mice were subcutaneously implanted with SNU-16 human gastric cancer cells.[7] Once tumors reached a palpable size, mice were randomized into treatment groups and orally administered this compound or vehicle once daily for 14 days.[7][9] Tumor volume and body weight were measured regularly.[7] At the end of the study, tumors could be excised for pharmacodynamic analysis (e.g., western blotting for p-FGFR).[9]

Conclusion

The preclinical data for this compound strongly support its development as a potent and selective inhibitor of FGFR1, -2, and -3 for the treatment of cancers with aberrant FGFR signaling. Its robust in vitro activity against FGFR-altered cell lines and significant in vivo tumor growth inhibition in xenograft models provide a solid foundation for its clinical investigation. The detailed experimental protocols outlined in this guide offer a framework for further research and a deeper understanding of the therapeutic potential of E7090 in oncology. Clinical trials have been initiated to evaluate the safety and efficacy of E7090 in patients with advanced solid tumors harboring FGFR alterations.[3][10][11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tasurgratinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. First‐in‐human phase I study of E7090, a novel selective fibroblast growth factor receptor inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ANTICANCER AGENT âTASFYGO® TABLETS 35mgâ (TASURGRATINIB SUCCINATE) APPROVED IN JAPAN FOR BILIARY TRACT CANCER WITH FGFR2 GENE FUSIONS OR REARRANGEMENTS | News Releaseï¼2024 | Eisai Co., Ltd. [eisai.com]

- 5. A multicenter investigator-initiated Phase 2 trial of E7090 in patients with advanced or recurrent solid tumor with fibroblast growth factor receptor (FGFR) gene alteration: FORTUNE trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. First-in-human phase I study of E7090, a novel selective fibroblast growth factor receptor inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Tasurgratinib Succinate's Binding Kinetics to FGFR1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding kinetics of tasurgratinib succinate to Fibroblast Growth Factor Receptor 1 (FGFR1). Tasurgratinib is a potent and selective inhibitor of FGFR1, 2, and 3, and understanding its interaction with these receptors is crucial for its development as a targeted cancer therapy.[1][2][3][4][5] This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes the associated signaling pathway.

Core Data Presentation: Binding Kinetics of Tasurgratinib to FGFR

Tasurgratinib is characterized by a unique Type V binding mode to FGFRs, which involves rapid association and slow dissociation from the target kinase.[6][7] This binding profile is believed to contribute to its potent and sustained inhibitory activity. While specific quantitative kinetic parameters for FGFR1 are not publicly available, studies have shown that its binding kinetics are similar to those for FGFR2.[8] The following table summarizes the binding kinetics of tasurgratinib with FGFR2, which can be considered a close surrogate for its interaction with FGFR1.

| Parameter | Value | Description | Reference |

| Association Rate (kon) | 5.14 x 104 M-1s-1 | The rate at which tasurgratinib binds to the FGFR kinase domain. | [8] |

| Dissociation Rate (koff) | 4.99 x 10-4 s-1 | The rate at which the tasurgratinib-FGFR complex dissociates. | [8] |

| Dissociation Constant (Kd) | 9.71 nM | A measure of the binding affinity of tasurgratinib to FGFR. A lower Kd value indicates a higher binding affinity. | [8] |

Experimental Protocols

The characterization of tasurgratinib's binding kinetics involves a combination of biophysical and structural biology techniques. The key experimental protocols are detailed below.

Kinetic Interaction Analysis

Objective: To determine the association and dissociation rate constants (kon and koff) and the dissociation constant (Kd) of tasurgratinib for FGFR.

Methodology: A common method for this analysis is a competitive binding assay, such as the LanthaScreen™ Eu Kinase Binding Assay.[6][9]

-

Reagents and Preparation:

-

Recombinant human FGFR1 kinase domain.

-

A fluorescently labeled ATP-competitive tracer molecule that binds to the FGFR kinase domain.

-

A europium-labeled anti-tag antibody that binds to the kinase.

-

Tasurgratinib succinate serially diluted to a range of concentrations.

-

Assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

-

Assay Procedure:

-

The FGFR kinase and the europium-labeled antibody are pre-incubated.

-

The fluorescent tracer is added to the kinase-antibody complex. Binding of the tracer to the kinase results in a high degree of Förster Resonance Energy Transfer (FRET) between the europium donor and the tracer's acceptor fluorophore.

-

Tasurgratinib is then added to the mixture. As tasurgratinib competes with the tracer for binding to the ATP-binding site of FGFR, the FRET signal decreases in a concentration-dependent manner.

-

The reaction is monitored over time using a plate reader capable of time-resolved FRET measurements.

-

-

Data Analysis:

-

The association rate constant (kon) is calculated from the rate of decay of the fluorescent signal as the tracer is displaced by tasurgratinib.

-

The dissociation rate constant (koff) is determined by measuring the rate of signal recovery when a high concentration of unlabeled ATP is added to displace the bound tasurgratinib.

-

The dissociation constant (Kd) is then calculated as the ratio of koff to kon (Kd = koff / kon).[8]

-

Co-crystal Structure Analysis

Objective: To elucidate the precise binding mode of tasurgratinib to the FGFR1 kinase domain at an atomic level.

Methodology: X-ray crystallography is employed to determine the three-dimensional structure of the tasurgratinib-FGFR1 complex.[8]

-

Protein Expression and Purification: The kinase domain of human FGFR1 is expressed in a suitable system (e.g., insect or bacterial cells) and purified to high homogeneity.

-

Crystallization: The purified FGFR1 kinase domain is incubated with an excess of tasurgratinib succinate to ensure complex formation. Crystallization conditions (e.g., pH, temperature, precipitant concentration) are screened to obtain well-ordered crystals of the complex.

-

X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the crystal. The atomic model of the tasurgratinib-FGFR1 complex is then built into the electron density map and refined to yield a high-resolution three-dimensional structure. This reveals the specific amino acid residues in the FGFR1 active site that interact with tasurgratinib.

Mandatory Visualization

FGFR1 Signaling Pathway

The following diagram illustrates the canonical FGFR1 signaling pathway, which is inhibited by tasurgratinib. Upon binding of a fibroblast growth factor (FGF) ligand, FGFR1 dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[7][10][11][12]

Caption: FGFR1 signaling pathway and the inhibitory action of tasurgratinib.

Experimental Workflow for Binding Kinetics Analysis

The following diagram outlines the general workflow for determining the binding kinetics of an inhibitor like tasurgratinib to its target kinase.

Caption: Workflow for determining the binding kinetics of tasurgratinib to FGFR1.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A phase II basket trial evaluating the efficacy of tasurgratinib (E7090) in patients with advanced solid tumors with fibroblast growth factor receptor (FGFR) gene alteration: FORTUNE study. - ASCO [asco.org]

- 4. Tasurgratinib in patients with cholangiocarcinoma or gastric cancer: Expansion part of the first-in-human phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tasurgratinib in patients with cholangiocarcinoma or gastric cancer: Expansion part of the first‐in‐human phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ar.iiarjournals.org [ar.iiarjournals.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]

E7090 Succinate: A Potent and Selective Type V Kinase Inhibitor Targeting the FGFR Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

E7090, also known as tasurgratinib, is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] Dysregulation of the FGF/FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or fusions, is a key driver in various human cancers, making it a compelling target for therapeutic intervention.[1][3] E7090 succinate has demonstrated significant antitumor activity in preclinical models and has been investigated in clinical trials for the treatment of advanced solid tumors harboring FGFR alterations.[1][4][5] This technical guide provides a comprehensive overview of this compound, with a focus on its mechanism of action as a Type V kinase inhibitor, its inhibitory activity, and detailed experimental protocols for its evaluation.

Mechanism of Action: A Type V Kinase Inhibitor

E7090 exhibits a unique binding kinetic profile that classifies it as a Type V kinase inhibitor.[1][6] Unlike Type I inhibitors that bind to the active conformation of the kinase or Type II inhibitors that bind to the inactive conformation, Type V inhibitors are characterized by their rapid association with the target kinase and a relatively slow dissociation rate, leading to a prolonged residence time.[1][6] This extended target engagement can translate into a more durable inhibition of the signaling pathway in a cellular context.

Kinetic analysis of the interaction between this compound and FGFR1 has revealed an association rate constant (kon) and a dissociation rate constant (koff) that result in a residence time of 19 minutes.[1] This is intermediate between the fast-on, fast-off kinetics of the Type I inhibitor AZD4547 and the slow-on, slow-off kinetics of the Type II inhibitor ponatinib.[1] This distinct kinetic profile contributes to the potent and sustained inhibition of FGFR signaling observed with E7090 treatment.

The inhibition of FGFR by E7090 leads to the downstream suppression of key signaling cascades, including the MAPK (ERK1/2) and PI3K/Akt pathways, which are crucial for cancer cell proliferation, survival, and migration.[1][6]

Quantitative Inhibitory Activity

The inhibitory potency of E7090 has been quantified against a panel of kinases and cancer cell lines, demonstrating its selectivity for the FGFR family.

| Target | IC50 (nM) | Notes |

| Kinases | ||

| FGFR1 | 0.71 | [7][8] |

| FGFR2 | 0.50 | [7][8] |

| FGFR3 | 1.2 | [7][8] |

| FGFR4 | 120 | [7][8] |

| RET | <10 | One of only three other tyrosine kinases inhibited with an IC50 < 10 nM.[1][8] |

| DDR2 | <10 | [1][8] |

| FLT1 | <10 | [1][8] |

| FGFR3 (K650E mutant) | 3.1 | [8] |

| FGFR3 (K650M mutant) | 16 | [8] |

| Cell Lines | ||

| SNU-16 | 3 | Human gastric cancer cell line with FGFR2 amplification.[7] |

| SNU-16 (proliferation) | 5.7 | Inhibition of cell proliferation.[1][7][8] |

Table 1: In Vitro Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) values of E7090 against various FGFR isoforms, other kinases, and a representative cancer cell line.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell-Free Kinase Inhibition Assay

This assay is employed to determine the direct inhibitory effect of E7090 on the enzymatic activity of purified kinases.

Methodology:

The inhibitory activity of E7090 against a panel of 93 purified recombinant protein kinases was determined using the Off-Chip Mobility Shift Assay (Carna Biosciences, Inc.).[1]

-

A solution of E7090 in Dimethyl Sulfoxide (DMSO) is prepared.

-

The E7090 solution is mixed with the kinase, a substrate peptide, and Adenosine Triphosphate (ATP) in an appropriate reaction buffer containing necessary metal ions (e.g., Mg2+, Mn2+).

-

The reaction mixture is incubated to allow for phosphorylation of the substrate.

-

The reaction is stopped, and the phosphorylated and unphosphorylated substrate peptides are separated based on their different mobility in an electric field.

-

The amount of phosphorylated substrate is quantified, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the E7090 concentration.

Cellular Proliferation Assay

This assay assesses the ability of E7090 to inhibit the growth of cancer cells.

Methodology:

The anti-proliferative activity of E7090 was evaluated using the Cell Counting Kit-8 (Dojindo Molecular Technologies).

-

Human cancer cell lines, such as SNU-16, are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound or vehicle (DMSO) for 72 hours.[1]

-

After the incubation period, the Cell Counting Kit-8 reagent is added to each well, and the plates are incubated for a specified time according to the manufacturer's instructions.

-

The absorbance is measured at 450 nm using a microplate reader.

-

The IC50 value is determined by calculating the percentage of cell growth inhibition relative to the vehicle-treated control and fitting the data to a dose-response curve.

Western Blot Analysis of FGFR Phosphorylation

This technique is used to measure the inhibition of FGFR signaling within cancer cells.

Methodology:

-

SNU-16 cells are seeded in culture dishes and grown to a suitable confluency.

-

The cells are treated with various concentrations of this compound for 4 hours.[1]

-

Following treatment, the cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin in Tris-Buffered Saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is then incubated with a primary antibody specific for phosphorylated FGFR (p-FGFR; Tyr653/654).[1] Antibodies against total FGFR2 and a loading control (e.g., β-actin) are used on separate blots or after stripping the initial antibody.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified, and the IC50 for the inhibition of FGFR phosphorylation is calculated.

Mouse Xenograft Model

This in vivo model is used to evaluate the antitumor efficacy of E7090 in a living organism.

Methodology:

-

Animal experiments are conducted in accordance with institutional animal care and use committee guidelines.

-

SNU-16 human gastric cancer cells are harvested and suspended in a solution of Hank's Balanced Salt Solution and Matrigel.[1]

-

The cell suspension is subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

-

Tumors are allowed to grow to a palpable size.

-

Mice are then randomized into treatment and control groups.

-

This compound is administered orally once daily at doses ranging from 6.25 to 50 mg/kg for a period of 14 days.[1]

-

Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (length × width2) / 2.

-

Body weight is also monitored as an indicator of toxicity.

-

At the end of the study, the tumors can be excised for further pharmacodynamic analysis (e.g., Western blotting for p-FGFR).

Visualizations

Signaling Pathway

Caption: E7090 inhibits the FGFR signaling cascade.

Experimental Workflow: Western Blot for p-FGFR

Caption: Workflow for p-FGFR Western Blot analysis.

Logical Relationship: E7090 Classification

Caption: Classification of E7090 as a Type V inhibitor.

Conclusion

This compound is a highly potent and selective Type V kinase inhibitor that effectively targets the FGFR signaling pathway. Its unique kinetic properties, characterized by a prolonged residence time on the target, contribute to its robust antitumor activity in preclinical models of cancers with FGFR aberrations. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of E7090 and other novel kinase inhibitors. The promising preclinical data, coupled with ongoing clinical investigations, underscore the potential of E7090 as a valuable therapeutic agent for patients with FGFR-driven malignancies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. SNU-16 Cells [cytion.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. First‐in‐human phase I study of E7090, a novel selective fibroblast growth factor receptor inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

E7090 (Tasurgratinib) Succinate: A Technical Guide to FGFR Genetic Abnormalities and Therapeutic Sensitivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, survival, migration, and angiogenesis.[1] Genetic abnormalities in FGFR genes, including gene fusions, mutations, and amplifications, can lead to constitutive activation of the FGFR signaling pathway, driving the growth of various cancers.[2] E7090, also known as tasurgratinib succinate, is a potent and selective oral inhibitor of FGFR1, FGFR2, and FGFR3.[3][4] This technical guide provides an in-depth overview of the FGFR genetic abnormalities sensitive to E7090, its mechanism of action, preclinical efficacy, and clinical trial outcomes, along with detailed experimental protocols for key assays.

Mechanism of Action of E7090 (Tasurgratinib) Succinate

E7090 is a selective inhibitor of the tyrosine kinase activities of FGFR1, -2, and -3.[5] It exhibits a unique binding kinetic profile, classifying it as a Type V inhibitor.[6] This is characterized by a rapid association with the FGFR kinase domain and a slow dissociation, leading to a prolonged residence time and sustained inhibition of the signaling pathway.[5] By binding to the ATP-binding pocket of the FGFR kinase domain, E7090 blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.[7] This ultimately inhibits tumor cell proliferation and survival in cancers harboring aberrant FGFR signaling.[7]

FGFR Genetic Abnormalities Sensitive to E7090

Preclinical and clinical studies have demonstrated the sensitivity of various FGFR genetic alterations to E7090. These abnormalities are found across a range of solid tumors, including cholangiocarcinoma, gastric cancer, and breast cancer.[1][8]

FGFR Fusions

FGFR fusions, particularly involving FGFR2, are a key driver in a subset of intrahepatic cholangiocarcinomas.[4] Clinical trials have shown significant efficacy of E7090 in patients with unresectable biliary tract cancer harboring FGFR2 gene fusions or rearrangements.[4][9]

FGFR Amplifications

Amplification of FGFR1 and FGFR2 genes has been identified in various cancers, including gastric and breast cancer.[10] Cell lines with FGFR2 amplification, such as SNU-16, have shown high sensitivity to E7090 in preclinical models.[10]

FGFR Mutations

Activating mutations in FGFR2 and FGFR3 are also drivers of oncogenesis. E7090 has demonstrated potent inhibitory activity against mutant forms of FGFR3, such as K650E and K650M.[11] The "mixed-all-nominated-in-one" (MANO) method, a high-throughput functional assay, has been utilized to identify specific FGFR mutations that confer high sensitivity to E7090 and other FGFR inhibitors.[4]

Quantitative Data on E7090 Efficacy

The following tables summarize the in vitro and in vivo efficacy of E7090 against various FGFR genetic abnormalities.

Table 1: In Vitro Kinase Inhibitory Activity of E7090[11][12]

| Target | IC50 (nM) |

| FGFR1 | 0.71 |

| FGFR2 | 0.50 |

| FGFR3 | 1.2 |

| FGFR4 | 120 |

| FGFR3 (K650E) | 3.1 |

| FGFR3 (K650M) | 16 |

Table 2: In Vitro Anti-proliferative Activity of E7090 in Cancer Cell Lines[10][12]

| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |

| SNU-16 | Gastric Cancer | FGFR2 Amplification | 5.7 |

Table 3: In Vivo Antitumor Activity of E7090 in Xenograft Models[10]

| Xenograft Model | Cancer Type | FGFR Alteration | E7090 Succinate Dose (mg/kg, oral, once daily) | Tumor Growth Inhibition |

| SNU-16 | Gastric Cancer | FGFR2 Amplification | 6.25 - 50 | Significant inhibition |

Table 4: Clinical Efficacy of Tasurgratinib (E7090) in Cholangiocarcinoma with FGFR2 Fusions/Rearrangements (Phase 2 Study)[4][13]

| Efficacy Endpoint | Result |

| Objective Response Rate (ORR) | 30.2% |

| Median Progression-Free Survival (PFS) | 5.4 months |

| Median Overall Survival (OS) | 13.1 months |

Experimental Protocols

Detailed methodologies for key experiments are provided below for researchers interested in studying FGFR inhibitors.

In Vitro Kinase Inhibition Assay[6]

-

Reagents: Purified recombinant FGFR1, FGFR2, and FGFR3 kinase domains, ATP, appropriate kinase buffer, and this compound.

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, combine the FGFR kinase, a suitable substrate peptide, and the diluted E7090.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., mobility shift assay, ELISA).

-

Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Proliferation Assay (CCK-8)[14]

-

Cell Seeding: Plate cancer cells (e.g., SNU-16) in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with serial dilutions of this compound for 72 hours.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 2-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis for FGFR Phosphorylation[15][16][17]

-

Cell Lysis: Treat cells with this compound for a specified time (e.g., 4 hours), then lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-FGFR (e.g., p-FGFR Y653/654) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the inhibition of FGFR phosphorylation.

In Vivo Xenograft Model[10][18]

-

Animal Model: Use immunodeficient mice (e.g., nude mice).

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., SNU-16) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (dissolved in an appropriate vehicle) or vehicle control orally, once daily, for a specified duration (e.g., 14 days).

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Visualizations

FGFR Signaling Pathway

Caption: Simplified FGFR signaling pathway and the inhibitory action of E7090.

In Vivo Xenograft Experimental Workflow

Caption: Workflow for an in vivo xenograft study to evaluate E7090 efficacy.

MANO Method Logical Workflow

Caption: Logical workflow of the MANO method for assessing FGFR variant sensitivity.

Conclusion

E7090 (tasurgratinib succinate) is a promising targeted therapy for cancers driven by specific FGFR genetic abnormalities. Its potent and selective inhibition of FGFR1, -2, and -3, coupled with its unique kinetic profile, translates into significant antitumor activity in preclinical models and encouraging clinical efficacy, particularly in cholangiocarcinoma with FGFR2 fusions. This technical guide provides a comprehensive resource for researchers and drug development professionals working on FGFR-targeted cancer therapies, offering detailed insights into the mechanism, sensitive genetic alterations, and experimental methodologies associated with E7090. Further research and clinical development will continue to define the full potential of this agent in the precision oncology landscape.

References

- 1. Antitumor Activity of Tasurgratinib as an Orally Available FGFR1-3 Inhibitor in Cholangiocarcinoma Models With FGFR2-fusion | Anticancer Research [ar.iiarjournals.org]

- 2. jcancer.org [jcancer.org]

- 3. researchgate.net [researchgate.net]

- 4. ANTICANCER AGENT âTASFYGO® TABLETS 35mgâ (TASURGRATINIB SUCCINATE) APPROVED IN JAPAN FOR BILIARY TRACT CANCER WITH FGFR2 GENE FUSIONS OR REARRANGEMENTS | News Releaseï¼2024 | Eisai Co., Ltd. [eisai.com]

- 5. Antitumor Activity of Tasurgratinib as an Orally Available FGFR1-3 Inhibitor in Cholangiocarcinoma Models With FGFR2-fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Effect of Tasurgratinib as an Orally Available FGFR1-3 Inhibitor on Resistance to a CDK4/6 Inhibitor and Endocrine Therapy in ER+/HER2- Breast Cancer Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eisai.com [eisai.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. This compound | FGFR inhibitor | Probechem Biochemicals [probechem.com]

Methodological & Application

Application Notes and Protocols for E7090 Succinate In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7090 succinate, also known as tasurgratinib, is a potent and selective, orally available inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3][4][5] These receptor tyrosine kinases are crucial regulators of cellular processes, and their aberrant signaling is implicated in various cancers.[3][4][6] this compound exhibits its antitumor activity by inhibiting FGFR-mediated signaling pathways, which leads to the suppression of cell proliferation and induction of cell death in tumors with FGFR genetic alterations.[3][6] This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of this compound against FGFR kinases.

Quantitative Data

The inhibitory activity of this compound against a panel of kinases can be quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for E7090 against wild-type FGFRs and other selected kinases.

| Kinase Target | IC50 (nM) |

| FGFR1 | 0.71 |

| FGFR2 | 0.50 |

| FGFR3 | 1.2 |

| FGFR4 | 120 |

| RET | <10 |

| DDR2 | <10 |

| FLT1 | <10 |

| FGFR3 (K650E) | 3.1 |

| FGFR3 (K650M) | 16 |

Data compiled from multiple sources.[1]

Signaling Pathway

This compound targets the FGFR signaling cascade. Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, initiating downstream signaling through pathways such as the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[3][4] E7090 inhibits the initial phosphorylation of FGFR, thereby blocking these downstream signals.[3][7]

Caption: FGFR signaling pathway and the inhibitory action of E7090.

Experimental Protocols

This section details a generalized protocol for determining the in vitro inhibitory activity of this compound against FGFR kinases. This protocol is based on a mobility shift assay format, as referenced in the literature, which measures the enzymatic activity of kinases.[8]

Materials and Reagents

-

This compound

-

Recombinant human FGFR1, FGFR2, and FGFR3 enzymes

-

Fluorescently labeled peptide substrate

-

Adenosine triphosphate (ATP)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

Stop solution (e.g., EDTA in buffer)

-

Dimethyl sulfoxide (DMSO)

-

Microplates (e.g., 384-well)

-

Microplate reader capable of detecting fluorescence

Experimental Workflow

The following diagram illustrates the workflow for the in vitro kinase assay.

Caption: Experimental workflow for the E7090 in vitro kinase assay.

Detailed Protocol

-

Compound Preparation:

-

Assay Plate Preparation:

-

Dispense a small volume (e.g., 1 µL) of each this compound dilution or DMSO (for vehicle control) into the wells of a 384-well microplate.

-

-

Kinase Reaction Mixture Preparation:

-

Prepare a master mix containing the recombinant FGFR enzyme, a suitable fluorescently labeled peptide substrate, and the appropriate kinase reaction buffer. The final concentrations of enzyme and substrate should be optimized for each kinase.

-

-

Enzyme and Inhibitor Incubation:

-

Add the kinase reaction mixture to the wells of the microplate containing the diluted this compound or DMSO.

-

Incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.

-

-

Initiation of Kinase Reaction:

-

Prepare an ATP solution in kinase reaction buffer.

-

Add the ATP solution to all wells to initiate the kinase reaction. The final ATP concentration should be close to the Km value for each specific kinase.

-

-

Reaction Incubation:

-

Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.

-

-

Termination of Reaction:

-

Add a stop solution, such as a buffer containing EDTA, to each well to chelate the divalent cations (Mg2+, Mn2+) and terminate the enzymatic reaction.

-

-

Data Acquisition:

-

Read the microplate using a microplate reader. The instrument will measure the ratio of phosphorylated to unphosphorylated substrate based on the mobility shift, which is detected by changes in fluorescence.

-

-

Data Analysis:

-

The raw data will be expressed as the percentage of kinase activity relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[3]

-

This document provides a comprehensive overview and a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory potential of this compound against FGFR kinases. The provided quantitative data, signaling pathway diagram, and experimental workflow are intended to guide researchers in the successful implementation and interpretation of this assay.

References

- 1. This compound | FGFR inhibitor | Probechem Biochemicals [probechem.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. E7090, a Novel Selective Inhibitor of Fibroblast Growth Factor Receptors, Displays Potent Antitumor Activity and Prolongs Survival in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Facebook [cancer.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Proliferation Assays Using E7090 Succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7090 succinate, also known as tasurgratinib, is a potent and selective, orally available inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3][4] FGFR signaling is a critical pathway involved in cell proliferation, differentiation, migration, and survival.[4][5] Genetic alterations in FGFRs, such as amplifications, mutations, and fusions, can lead to constitutive activation of downstream signaling pathways, promoting tumorigenesis.[4][6] this compound exerts its antitumor activity by selectively inhibiting the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3, thereby blocking downstream signaling cascades like the MAPK and PI3K/Akt pathways.[4][5][6]

These application notes provide detailed protocols for utilizing this compound in cell-based proliferation assays to assess its anti-proliferative effects on cancer cell lines, particularly those with known FGFR aberrations.

Mechanism of Action of this compound

E7090 is a type V kinase inhibitor that exhibits rapid and potent binding to FGFR1, -2, and -3, with a unique binding kinetic profile.[4][7] This selective inhibition of FGFRs prevents their phosphorylation and subsequent activation of downstream signaling molecules, including FRS2α, ERK1/2 (MAPK), and AKT.[4][6] The blockade of these pathways ultimately leads to the inhibition of cell proliferation and tumor growth.[6]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of E7090

| Target Kinase | IC50 (nmol/L) |

| FGFR1 | 0.71[1][2][6] |

| FGFR2 | 0.50[1][2][6] |

| FGFR3 | 1.2[1][2][6] |

| FGFR4 | 120[1][2][6] |

| RET | <10 |

| DDR2 | <10 |

| FLT1 | <10 |

| Data compiled from multiple sources indicating high selectivity for FGFR1, 2, and 3.[6] |

Table 2: Anti-proliferative Activity of E7090 in Cancer Cell Lines

| Cell Line | Cancer Type | FGFR Alteration | Proliferation IC50 (nmol/L) |

| SNU-16 | Gastric Cancer | FGFR2 Amplification | 5.7[2][6] |

| AN3-CA | Endometrial Cancer | FGFR2 Mutation | 2 |

| MFM-223 | Breast Cancer | FGFR2 Amplification | 4 |

| RT-112 | Bladder Cancer | FGFR3 Fusion | 7 |

| KMS-11 | Multiple Myeloma | FGFR3 Fusion | 10 |

| H-1581 | Lung Cancer | FGFR1 Amplification | 13 |

| A selection of sensitive cell lines is presented. E7090 has demonstrated selective anti-proliferative activity against a panel of cancer cell lines with FGFR genetic abnormalities.[6] |

Experimental Protocols

Protocol 1: Cell-Based Proliferation Assay

This protocol outlines the steps to determine the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., SNU-16 for FGFR2 amplification)

-

RPMI1640 medium (or other appropriate cell culture medium)

-

Fetal Bovine Serum (FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) or similar cell viability reagent

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line in RPMI1640 supplemented with 10% FBS.

-

Trypsinize and resuspend the cells in fresh medium.

-

Seed 500–5,000 cells per well in a 96-well plate. The optimal seeding density should be determined for each cell line.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).

-

Remove the medium from the wells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubate the plate for 3 to 14 days, depending on the cell line's doubling time. A 72-hour incubation is a common starting point.[6]

-

-

Cell Viability Measurement (using CCK-8):

-

Following the incubation period, add 10 µL of Cell Counting Kit-8 reagent to each well.

-

Incubate the plate for an appropriate time (typically 1-4 hours) at 37°C.

-

Measure the absorbance (optical density) at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the log concentration of this compound.

-

Calculate the IC50 value (the concentration of E7090 that inhibits cell proliferation by 50%) using non-linear regression analysis.

-

Protocol 2: Western Blot Analysis of FGFR Pathway Inhibition

This protocol is used to confirm that this compound inhibits the phosphorylation of FGFR and its downstream signaling proteins.

Materials:

-

Cancer cell line (e.g., SNU-16)

-

6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Phospho-FGFR (p-FGFR; Y653/654)

-

Total FGFR2

-

Phospho-FRS2α

-

Phospho-ERK1/2

-

Total ERK1/2

-

Phospho-AKT

-

Total AKT

-

Loading control (e.g., β-actin or GAPDH)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 4 hours).[6]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion

This compound is a highly effective inhibitor of FGFR1, -2, and -3, demonstrating potent anti-proliferative activity in cancer cell lines with FGFR genetic alterations. The provided protocols offer a robust framework for researchers to investigate the efficacy of this compound in relevant cellular models. Careful optimization of experimental conditions, such as cell seeding density and incubation times, is recommended for each specific cell line to ensure accurate and reproducible results.

References

- 1. This compound | FGFR inhibitor | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. First-in-human phase I study of E7090, a novel selective fibroblast growth factor receptor inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. First‐in‐human phase I study of E7090, a novel selective fibroblast growth factor receptor inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ANTICANCER AGENT âTASFYGO® TABLETS 35mgâ (TASURGRATINIB SUCCINATE) APPROVED IN JAPAN FOR BILIARY TRACT CANCER WITH FGFR2 GENE FUSIONS OR REARRANGEMENTS | News Releaseï¼2024 | Eisai Co., Ltd. [eisai.com]

Application Notes and Protocols for Establishing E7090 Succinate Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7090 succinate, also known as tasurgratinib, is a potent and selective oral inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] FGFR signaling pathways are crucial in cell proliferation, survival, and migration, and their genetic aberrations have been implicated in various cancers.[4][5][6] this compound has shown significant anti-tumor activity in preclinical models, particularly those with FGFR genetic alterations.[4][7] These application notes provide detailed protocols for establishing subcutaneous mouse xenograft models using the SNU-16 human gastric cancer cell line, which harbors an FGFR2 amplification, to evaluate the in vivo efficacy of this compound.[4][8]

Mechanism of Action

This compound selectively inhibits the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3.[1] This inhibition blocks the phosphorylation of FGFR and downstream signaling molecules, primarily through the RAS-MAPK and PI3K-AKT pathways, leading to the suppression of tumor cell proliferation and growth.[2][4][5]

Figure 1: this compound Inhibition of the FGFR Signaling Pathway.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Line | IC50 Value (nmol/L) |

| FGFR Phosphorylation | SNU-16 | 1.2[4] |

| Cell Proliferation | SNU-16 | 5.7[2][4] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound in SNU-16 Xenograft Model

| Dose (mg/kg, oral, once daily) | Treatment Duration (days) | Tumor Growth Inhibition (%) |

| 6.25 | 14 | Significant inhibition observed[4] |

| 12.5 | 14 | Dose-dependent inhibition[4] |

| 25 | 14 | Dose-dependent inhibition[4] |

| 50 | 14 | Significant inhibition observed[4] |

Experimental Protocols

Cell Line Culture

Cell Line: SNU-16 (Human Gastric Carcinoma) This cell line is recommended due to its documented FGFR2 gene amplification and sensitivity to this compound.[4][8]

Culture Medium:

-

RPMI-1640 Medium[9]

-

10% Fetal Bovine Serum (FBS)[9]

-

100 U/mL Penicillin and 100 µg/mL Streptomycin[9]

Culture Conditions:

-

Culture the SNU-16 cells in a humidified incubator at 37°C with 5% CO2.[9]

-

Maintain cells in a logarithmic growth phase for all experiments.[10]

-

Subculture cells every 2-3 days or when they reach 80-90% confluency.

Animal Model

Species: Female athymic nude mice (nu/nu) or SCID mice Age: 6-8 weeks Housing: Maintain mice in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.[4] All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Xenograft Implantation Workflow

Figure 2: Experimental Workflow for Establishing SNU-16 Xenografts.

Detailed Protocol for Xenograft Establishment

-

Cell Preparation:

-

Harvest SNU-16 cells during their logarithmic growth phase.

-

Wash the cells with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in Hank's Balanced Salt Solution (HBSS).[4]

-

Perform a viable cell count using a hemocytometer or automated cell counter.

-

On ice, mix the cell suspension with an equal volume of Matrigel to achieve a final concentration of 3.6 x 10⁷ to 9.0 x 10⁷ cells/mL.[4]

-

-

Tumor Cell Implantation:

-

Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

-

Subcutaneously inject 0.1 mL of the cell/Matrigel suspension into the right flank of each mouse.[4]

-

-

Tumor Growth Monitoring and Treatment:

-

Monitor the mice regularly for tumor formation. Tumors typically become palpable within 1-3 weeks.[11]

-

Once tumors reach a volume of approximately 100-300 mm³, randomize the mice into treatment and control groups (n=6-8 mice per group).[4]

-

Prepare this compound by dissolving it in distilled water.[4] The vehicle control will be distilled water.

-